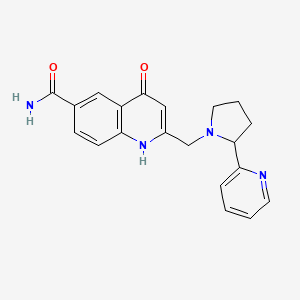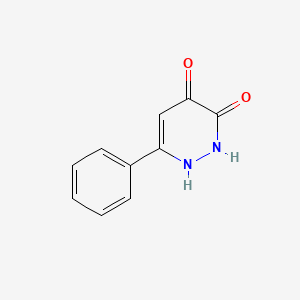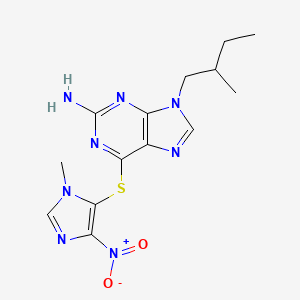
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring fused with a hydrazinyl-substituted cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of hydrazine hydrate with a pyridazine derivative in ethanol under heating conditions. The reaction is usually carried out for a short duration, around 0.25 hours, to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridazine derivatives.
Scientific Research Applications
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine-3-carbohydrazide and pyridazine-4-carbohydrazide share structural similarities.
Hydrazinyl-Substituted Compounds: Compounds like hydrazinyl-benzene derivatives also exhibit similar chemical properties.
Uniqueness
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N6O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(4-hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C11H12N6O2/c12-15-7-3-4-9(10(18)6-7)17(13)11(19)8-2-1-5-14-16-8/h1-6,9,15H,12-13H2 |
InChI Key |
NRXXYHULLWMORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)N(C2C=CC(=CC2=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


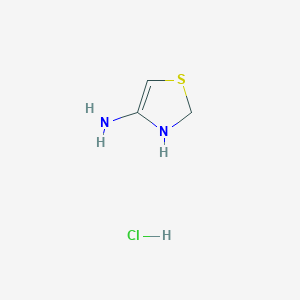
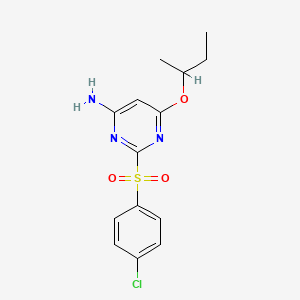
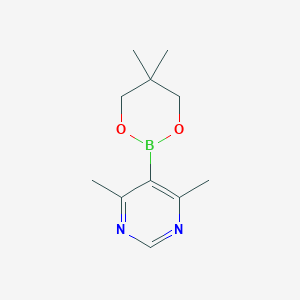
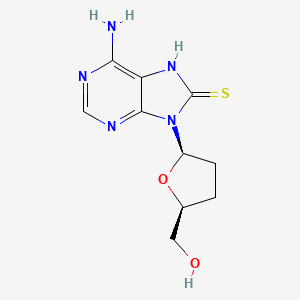
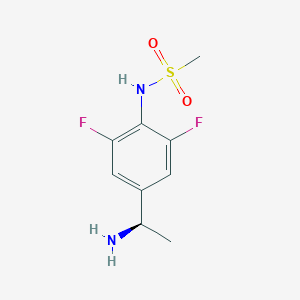
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)


